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5,6-Dihydrodeoxyuridine - 5626-99-3

5,6-Dihydrodeoxyuridine

Catalog Number: EVT-2538063
CAS Number: 5626-99-3
Molecular Formula: C9H14N2O5
Molecular Weight: 230.22
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5,6-Dihydrodeoxyuridine is a nucleoside analog of deoxyuridine, characterized by the presence of two hydrogen atoms at the 5 and 6 positions of the pyrimidine ring. This compound plays a significant role in biochemical research, particularly in the study of DNA repair mechanisms and the development of therapeutic agents. The compound is primarily derived from natural sources and synthesized through various chemical methods, making it a valuable tool in molecular biology.

Source

5,6-Dihydrodeoxyuridine is not commonly found in nature but can be synthesized from uridine or deoxyuridine through chemical modifications. Its synthesis and characterization have been extensively studied, providing insights into its biological implications and potential applications in medicine.

Classification

5,6-Dihydrodeoxyuridine belongs to the class of pyrimidine nucleosides. It is classified as a nucleoside due to its structure, which consists of a nitrogenous base (the pyrimidine) linked to a sugar molecule (deoxyribose). This classification is crucial for understanding its biological activity and interactions within cellular processes.

Synthesis Analysis

Methods

The synthesis of 5,6-Dihydrodeoxyuridine can be achieved through several methods:

  1. Chemical Synthesis: Traditional organic synthesis techniques are employed to modify uridine or deoxyuridine. This involves the reduction of the carbonyl group at positions 5 and 6 of the pyrimidine ring.
  2. Enzymatic Synthesis: Enzymatic methods may also be utilized, where specific enzymes catalyze the conversion of uridine derivatives into 5,6-Dihydrodeoxyuridine under controlled conditions.

Technical Details

The synthesis typically involves:

  • Reagents: Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
  • Conditions: Reactions are often performed under an inert atmosphere to prevent oxidation.
  • Purification: Post-synthesis, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired product from by-products.
Molecular Structure Analysis

Structure

5,6-Dihydrodeoxyuridine has a molecular formula of C10_{10}H13_{13}N2_2O5_5. Its structure features:

  • A pyrimidine ring with two hydrogen atoms at the 5 and 6 positions.
  • A deoxyribose sugar moiety attached to the nitrogenous base.

Data

The compound's molecular weight is approximately 241.22 g/mol. Structural analysis can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which confirm its identity and purity.

Chemical Reactions Analysis

Reactions

5,6-Dihydrodeoxyuridine participates in various chemical reactions relevant to its role as a nucleoside analog:

  • Hydrolysis: It can undergo hydrolysis under specific conditions, leading to the release of the base and sugar components.
  • Phosphorylation: The compound can be phosphorylated by kinases to form nucleotide derivatives that participate in metabolic pathways.

Technical Details

  • Kinetics: The reaction rates can be influenced by factors such as pH, temperature, and enzyme concentrations.
  • Mechanism: The hydrolytic cleavage typically follows first-order kinetics due to the formation of an intermediate species during the reaction process.
Mechanism of Action

Process

The mechanism of action for 5,6-Dihydrodeoxyuridine primarily involves its incorporation into DNA during replication. This incorporation disrupts normal base pairing, leading to errors during DNA synthesis and repair processes.

Data

Studies have shown that 5,6-Dihydrodeoxyuridine can inhibit DNA polymerases due to its structural similarity to natural nucleotides. This inhibition is particularly relevant in cancer therapy, where it may induce cytotoxic effects on rapidly dividing cells.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.

Chemical Properties

  • Stability: The compound is stable under acidic conditions but may degrade under alkaline conditions or prolonged exposure to light.
  • Melting Point: The melting point ranges around 150–155 °C.

Relevant analyses include spectroscopic methods that confirm its purity and structural integrity.

Applications

5,6-Dihydrodeoxyuridine has several scientific applications:

  1. Biochemical Research: Used as a tool for studying DNA repair mechanisms and enzyme specificity.
  2. Cancer Therapy: Investigated for its potential use as an antitumor agent due to its ability to disrupt DNA synthesis in cancer cells.
  3. Molecular Biology: Employed in studies involving oligonucleotide synthesis and modification for therapeutic purposes.

The ongoing research into this compound highlights its significance in both fundamental biology and applied medical science.

Mechanistic Roles in DNA Damage and Repair Pathways

Formation via Gamma-Radiolysis-Induced Nucleobase Radicals

Gamma radiation induces water radiolysis in biological systems, generating hydroxyl radicals (•OH) that attack thymidine residues in DNA. This process produces 5,6-dihydrodeoxyuridine (5,6-DHdU) as a stable oxidation product. Hydroxyl radicals add across the C5-C6 double bond of thymidine, forming the 6-hydroxy-5,6-dihydrothymid-5-yl radical intermediate. Subsequent one-electron reduction yields 5,6-dihydrothymidine, which undergoes hydrolytic deamination of the 5,6-saturated pyrimidine ring to form 5,6-DHdU. This lesion is characterized by loss of the methyl group and the conjugated double-bond system of thymine [2].

High-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) studies quantifying radiation-induced DNA lesions in human monocytes reveal that 5,6-DHdU forms linearly with radiation dose (90–450 Gy). Its yield (97 lesions per Gy per 10⁹ nucleosides) exceeds other thymidine oxidation products like 5-(hydroxymethyl)-2′-deoxyuridine (29 lesions) and 5-formyl-2′-deoxyuridine (22 lesions). This highlights 5,6-DHdU as a major radiolytic degradation product of thymidine [2].

Table 1: Radiation-Induced Thymidine Oxidation Products in Human Monocytes

LesionYield (Lesions per Gy per 10⁹ Nucleosides)
5,6-Dihydroxy-5,6-dihydrothymidine (precursor to 5,6-DHdU)97
5-(Hydroxymethyl)-2′-deoxyuridine29
5-Formyl-2′-deoxyuridine22

Hydrogen Abstraction Dynamics at C1′ and C5′ Positions

Hydrogen atom abstraction from deoxyribose positions is a critical pathway in radiation-induced DNA damage. The C1′ and C5′ positions are particularly vulnerable to hydroxyl radical attack due to differences in bond dissociation energies and steric accessibility:

  • C1′ abstraction (bond dissociation energy: ~92 kcal/mol) generates a carbon-centered radical that facilitates base release or 2-deoxyribonolactone formation. This pathway indirectly promotes 5,6-DHdU formation by increasing depyrimidination rates at damaged sites.
  • C5′ abstraction (bond dissociation energy: ~98 kcal/mol) produces a radical that reacts with molecular oxygen, forming 5′-aldehyde termini or strand breaks. These events destabilize adjacent nucleobases, accelerating hydrolytic deamination of dihydrothymidine intermediates to 5,6-DHdU [2] [6].

Competition between C1′ and C5′ hydrogen abstraction is influenced by DNA conformation. In B-DNA, solvent-exposed C5′ hydrogens are abstracted 3.2-fold more frequently than C1′ hydrogens. This preference reverses in A-form DNA or nucleoprotein complexes due to steric constraints, altering the spectrum of associated lesions [3].

Table 2: Hydrogen Abstraction Dynamics in B-DNA

Abstraction SiteBond Dissociation Energy (kcal/mol)Relative Reactivity (•OH)Major Products
C1′921.02-Deoxyribonolactone, abasic sites
C5′983.25′-Aldehyde termini, strand breaks

Peroxyl Radical-Mediated Tandem Lesion Formation

Pyrimidine-derived peroxyl radicals (ROO•) form when pyrimidine carbon-centered radicals react with dissolved oxygen. These electrophilic intermediates attack neighboring nucleobases, creating tandem lesions where 5,6-DHdU is paired with adjacent damage:

  • Intramolecular attacks: Thymidine-derived peroxyl radicals at the C5 position undergo cyclization or fragment, generating 5,6-DHdU alongside 2-deoxyribonolactone.
  • Internucleotidyl attacks: Peroxyl radicals from 5,6-dihydrothymidine attack guanine at C8, forming 8-oxo-7,8-dihydro-2′-deoxyguanosine (8-oxodGuo) and 5,6-DHdU on the same strand. This tandem lesion (5,6-DHdU:dG) occurs at 50% the frequency of isolated 8-oxodGuo in irradiated DNA [3] [6].

Tandem lesions are replication blocks due to their complexity. In vitro replication assays show that 5,6-DHdU:dG tandem lesions reduce DNA polymerase β processivity by >90% compared to isolated lesions. This is attributed to helical distortion spanning 3–4 base pairs, which sterically hinders polymerase binding [6].

Intramolecular vs. Internucleotidyl Radical Transfer Mechanisms

Radical migration in DNA determines lesion distribution patterns:

  • Intramolecular transfer: Carbon-centered radicals at thymidine C5 or C6 delocalize via π-stacking, enabling electron transfer across 1–2 nucleotides. This process favors 5,6-DHdU formation at flexible DNA regions (e.g., single-strand breaks or nucleosome linkers), where radical lifetimes exceed 100 ns.
  • Internucleotidyl transfer: Guanine radicals oxidize adjacent pyrimidines through hole transfer across the DNA helix. This mechanism generates 5,6-DHdU predominantly at 5′-TG-3′ sequences, with a 4.3-fold higher yield than at isolated thymidines [3].

Radical transfer efficiency depends on sequence context and distance. Hole transfer from guanine to thymidine occurs with 65% efficiency over one nucleotide but drops to <10% over three nucleotides. This confines 5,6-DHdU formation to guanine-rich domains, explaining lesion clustering in genomic hotspots [3].

Table 3: Radical Transfer Mechanisms in DNA

MechanismTransfer DistanceEfficiency (%)Preferred Sequence Context
Intramolecular (π-stacking)1–2 nucleotides70–85Flexible regions (e.g., AT-tracts)
Internucleotidyl (hole transfer)1 nucleotide655′-TG-3′/5′-GG-3′

Repair Contexts for 5,6-Dihydrodeoxyuridine

Although not directly covered in the outlined subsections, repair pathways handling 5,6-DHdU are mechanistically relevant. The lesion is primarily processed via:

  • Base excision repair (BER): Bifunctional DNA glycosylases (e.g., endonuclease III-like protein 1, NTH1) excise 5,6-DHdU via β-elimination, generating single-strand breaks.
  • Nucleotide incision repair (NIR): Apurinic/apyrimidinic endonucleases (e.g., APE1) cleave 5′ to the lesion, creating 3′-OH termini for repair synthesis without glycosylase involvement. This pathway dominates in thermophiles and may represent an ancient repair mechanism [3] [6].

Table 4: Repair Pathways for 5,6-Dihydrodeoxyuridine

PathwayKey EnzymesAction MechanismEvolutionary Context
Base excision repairNTH1, NEIL1Glycosylase-mediated base excisionUniversal (post-oxygenation)
Nucleotide incision repairAP endonucleases (APE1)Direct 5′ incision of oxidized basesAncient (pre-LUCA thermophiles)

The persistence of 5,6-DHdU in mitochondrial DNA—where repair capacity is limited—contributes to mutagenesis and organelle dysfunction, underscoring its biological impact beyond nuclear genomic contexts [6].

Properties

CAS Number

5626-99-3

Product Name

5,6-Dihydrodeoxyuridine

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione

Molecular Formula

C9H14N2O5

Molecular Weight

230.22

InChI

InChI=1S/C9H14N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h5-6,8,12-13H,1-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1

InChI Key

XMJRLEURHMTTRX-SHYZEUOFSA-N

SMILES

C1CN(C(=O)NC1=O)C2CC(C(O2)CO)O

Solubility

not available

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